2-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Description
The compound 2-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a rhodanine-based thiazolidinone derivative characterized by a conjugated system of a furan ring, substituted with a 2-chloro-4-nitrophenyl group, and a butanedioic acid side chain. Its Z-configuration at the methylidene bridge ensures planar geometry, which is critical for intermolecular interactions such as π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O8S2/c19-11-5-8(21(27)28)1-3-10(11)13-4-2-9(29-13)6-14-16(24)20(18(30)31-14)12(17(25)26)7-15(22)23/h1-6,12H,7H2,(H,22,23)(H,25,26)/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVWQSDURRWRQX-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Effects on Electronic Properties: The target compound’s 2-chloro-4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance binding to enzymes with electron-rich active sites (e.g., nitroreductases) . The 4-nitrophenyl variant () places the nitro group in the para position, altering resonance effects and possibly shifting binding modes in protein targets .
Side Chain Modifications: The butanedioic acid side chain in the target compound provides two carboxylic acid groups, increasing hydrophilicity and enabling salt-bridge interactions. The propanoic acid analog () lacks this dual functionality, which may reduce solubility . The benzamide derivative () replaces the carboxylic acid with an amide, enhancing lipophilicity and membrane permeability, critical for central nervous system targeting .
The hydroxybenzylidene derivative () demonstrates hydrogen-bonding capacity via its phenolic group, a feature absent in the target compound but useful in metalloenzyme inhibition .
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